N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide
Description
The compound N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide integrates a pyrazole-thiazole hybrid scaffold with a butyramide side chain. Pyrazole and thiazole moieties are well-documented pharmacophores in medicinal chemistry, contributing to diverse bioactivities such as antimicrobial, anti-inflammatory, and antioxidant effects . The 4-chlorophenyl substituent enhances lipophilicity and binding affinity to biological targets, while the butyramide group may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c1-3-4-16(23)20-15-9-11(2)21-22(15)17-19-14(10-24-17)12-5-7-13(18)8-6-12/h5-10H,3-4H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYIFOQZYKPWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrazole ring is then synthesized and attached to the thiazole ring. Finally, the butyramide group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the availability of raw materials, cost-effectiveness, and environmental considerations such as waste management and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For instance, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content. Substitution reactions can produce a variety of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting cellular processes. Alternatively, it may bind to receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pharmacological Activities
Superoxide Inhibition :
- The benzylthio-thiophene analog () exhibits an IC50 of 6.2 μM against superoxide radicals, outperforming allopurinol (IC50 ~8.3 μM) . The target compound’s butyramide chain may enhance radical scavenging due to increased electron-donating capacity.
Antimicrobial Activity :
Hypothetical Activity of Target Compound :
Crystallographic and Computational Insights
- Crystal Structure : Analogous compounds () reveal that chlorophenyl-thiazole-pyrazole hybrids adopt planar conformations, stabilized by halogen bonding (C–Cl···π) and van der Waals interactions. These features are critical for target recognition .
- DFT Calculations: Noncovalent interactions (e.g., chalcogen bonding in thiazole rings) enhance thermodynamic stability, as shown in . The target compound’s butyramide group may participate in hydrogen bonding with biological targets .
Structure-Activity Relationships (SAR)
Chlorophenyl Substitution : Enhances hydrophobic interactions and binding to enzymes like COX-2 or microbial proteases .
Amide Chain Length : Butyramide (C4) vs. acetamide (C2): Longer chains may improve bioavailability but reduce solubility.
Thiazole Modifications : Benzylthio or methyl groups () influence electron distribution and radical scavenging capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
